molecular formula C16H17N3O2 B1506854 3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile CAS No. 911826-04-5

3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile

Cat. No.: B1506854
CAS No.: 911826-04-5
M. Wt: 283.32 g/mol
InChI Key: YRYPIFDYJXOLSM-UHFFFAOYSA-N
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Description

3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile is a synthetically produced benzonitrile derivative intended for research and development applications. This compound features a molecular scaffold common in medicinal chemistry, incorporating both amino and substituted phenylamino functional groups. These structural motifs are frequently investigated for their potential to interact with various biological targets . Researchers may explore this compound as a key intermediate or building block in organic synthesis, particularly in the development of novel heterocyclic compounds . Its structure suggests potential applicability in the synthesis of more complex molecules, such as benzimidazole derivatives, which are known to exhibit a range of pharmacological activities in research settings, including antimicrobial and anticancer properties . Furthermore, the presence of the nitrile group offers a versatile handle for further chemical transformation, for instance, into amidoxime prodrugs, a strategy used to enhance the oral bioavailability of bioactive amidine compounds . This product is provided for chemical and biological research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-amino-4-[(2,4-dimethoxyphenyl)methylamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-20-13-5-4-12(16(8-13)21-2)10-19-15-6-3-11(9-17)7-14(15)18/h3-8,19H,10,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYPIFDYJXOLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=C(C=C(C=C2)C#N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717982
Record name 3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911826-04-5
Record name 3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile, also known by its CAS number 911826-04-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O2C_{16}H_{17}N_{3}O_{2}, with a molecular weight of approximately 283.33 g/mol. The compound features an amino group and a benzonitrile moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound involves several steps that include the reaction of substituted phenyl groups with amines and nitriles. A typical synthetic route may involve the following:

  • Formation of the Intermediate : A reaction between 2,4-dimethoxybenzaldehyde and an appropriate amine to form an intermediate compound.
  • Cyclization : The intermediate undergoes cyclization to form the desired benzonitrile structure.
  • Purification : The product is purified through crystallization or chromatography.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzonitrile compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have shown potent inhibitory effects on various cancer cell lines:

  • Cell Proliferation Inhibition : Studies indicated that certain derivatives inhibited cell proliferation in leukemia and lung cancer cells with IC50 values ranging from 1.65 to 5.51 μM .
  • Mechanism of Action : The mechanism often involves the activation of specific pathways such as SHP1 activation, which plays a role in tumor suppression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Similar compounds have shown effective minimum inhibitory concentrations (MIC) against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .

Study on Anticancer Activity

In a study published in 2023, researchers synthesized various benzonitrile derivatives and tested their effects on cancer cell lines. Among these, compounds with structural similarities to this compound exhibited the following results:

CompoundCell LineIC50 (μM)
Compound ALeukemia1.65
Compound BLung Cancer5.51

These findings suggest that modifications in the chemical structure can enhance biological activity against cancer cells.

Study on Antibacterial Activity

Another study investigated the antibacterial properties of related compounds:

CompoundBacterial StrainMIC (μg/mL)
Compound CS. aureus16
Compound DE. coli32

This data highlights the potential application of these compounds in developing new antimicrobial agents .

Comparison with Similar Compounds

Notes

  • Research Gaps : Direct comparative studies on biological activity or synthetic yields are absent in the provided evidence; inferences are based on structural analysis.

Preparation Methods

Starting Material Preparation: 3,4-Dimethoxybenzonitrile

A critical intermediate in the synthesis is 3,4-dimethoxybenzonitrile , which can be prepared by a novel method involving the reaction of 3,4-dimethoxyphenylacetic acid with sodium nitrite under ferric chloride catalysis. This method offers advantages of low toxicity, mild conditions, and high yield compared to traditional approaches such as amide dehydration or halogen substitution.

Reaction Conditions:

Step Reagents and Ratios Solvent Options Temperature (°C) Time (hours) Yield (%) Notes
1 3,4-Dimethoxyphenylacetic acid : Sodium nitrite : Ferric chloride = 1 : 6-8 : 1-3 Dimethyl sulfoxide, N,N-dimethylformamide, 1,4-dioxane, or N-methylpyrrolidone 30-120 3-30 High (exact % not specified) Reaction under magnetic stirring in sealed reactor
2 Purification by column chromatography - - - - To isolate pure 3,4-dimethoxybenzonitrile

Mechanistic Insight:

  • Sodium nitrite releases reactive nitrogen-oxygen species catalyzed by ferric chloride.
  • These species facilitate the cleavage of a strong carbon-carbon bond in the phenylacetic acid, yielding the benzonitrile derivative.

This process is advantageous due to the use of inexpensive, low-toxicity raw materials and mild reaction conditions, reducing production costs and environmental impact.

Amination and Substitution Reactions to Form the Target Compound

The key functionalization steps involve:

While direct literature on the exact synthesis of 3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile is limited, analogous methods for related benzonitrile derivatives provide a framework:

Step Reagents/Conditions Outcome Yield (%) Notes
Aromatic bromination Brominating agents (e.g., dibromo hydantoin) in glacial acetic acid and sulfuric acid Selective bromination at desired position High (70-75%) Used in synthesis of related benzonitrile derivatives
Cyanide substitution Cuprous cyanide in quinoline under reflux Replacement of bromine with cyano group Moderate to high Reaction time ~20 hours
Aminolysis substitution Liquid ammonia or amine derivatives Amino group introduction High purity (>99%) Final step to introduce amino groups

This multi-step approach is supported by patent literature describing the preparation of similar compounds such as 4-amino-2-trifluoromethylbenzonitrile, which shares structural and functional group similarities.

Direct Cyanation of Amino-Substituted Aromatics

Another strategy involves direct cyanation of amino-substituted aromatic rings using copper(I) cyanide under high-temperature conditions. For example, the synthesis of 4-amino-3,5-dimethylbenzonitrile from 4-bromo-2,6-dimethylaniline and copper(I) cyanide in N-methylpyrrolidone at 160 °C overnight yields 86% of the target compound. This method may be adapted for the preparation of the target compound by selecting appropriate amino and brominated precursors.

Summary of Preparation Methods

Preparation Step Key Reagents/Conditions Advantages Limitations
Preparation of 3,4-dimethoxybenzonitrile 3,4-Dimethoxyphenylacetic acid, sodium nitrite, ferric chloride catalyst, organic solvents, 50-70 °C, 5-30 h Mild conditions, low toxicity, cost-effective Requires purification by chromatography
Aromatic bromination Dibromo hydantoin, glacial acetic acid, sulfuric acid, reflux, 5-7 h High selectivity and yield Use of corrosive acids
Cyanide substitution Cuprous cyanide, quinoline, reflux, ~20 h Good yield, well-established Long reaction times, use of toxic cyanide
Aminolysis substitution Liquid ammonia or amine derivatives, alcohol solvent High purity final product Requires careful control of conditions
Direct cyanation of amino aromatics Copper(I) cyanide, N-methylpyrrolidone, 160 °C, overnight High yield, one-step cyanation High temperature, limited substrate scope

Research Findings and Notes

  • The ferric chloride-catalyzed reaction of 3,4-dimethoxyphenylacetic acid with sodium nitrite is a novel and efficient route to 3,4-dimethoxybenzonitrile, which is a key intermediate for further functionalization.
  • The multi-step halogenation-cyanation-aminolysis sequence provides high purity and yield for related benzonitrile derivatives and can be adapted for the target compound.
  • The direct cyanation of amino-substituted aromatics offers a streamlined approach but may require optimization for substrates with bulky substituents like (2,4-dimethoxyphenyl)methylamino groups.
  • Purification typically involves column chromatography to achieve the desired product purity.
  • Reaction conditions such as temperature, solvent choice, and molar ratios significantly impact yields and product quality.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile, and how can reaction conditions be systematically varied?

Answer: The synthesis of amino-substituted benzonitrile derivatives often involves condensation reactions between aromatic aldehydes and amine precursors. For example, analogous compounds (e.g., R278474 in ) are synthesized using diarylpyrimidine scaffolds under reflux with polar solvents like ethanol or methanol. Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while alcohols (e.g., ethanol) can improve reaction kinetics .
  • Base catalysis : Use of ammonia or tertiary amines (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Temperature control : Heating (60–80°C) to accelerate condensation while avoiding decomposition .
    Analytical tools like HPLC (retention time ~1.64 minutes) and LCMS (m/z 294 [M+H]+) are critical for monitoring reaction progress and purity .

Q. What analytical methods are most effective for confirming the structure and purity of this compound?

Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • LCMS : To confirm molecular weight (e.g., m/z 294 [M+H]+) and detect impurities .
  • HPLC : Retention time consistency (e.g., 0.66 minutes under SQD-FA05 conditions) ensures purity >97% .
  • NMR : 1H/13C NMR for verifying substitution patterns (e.g., methoxy protons at δ ~3.76–3.86 ppm) .
  • XRD : For crystallographic validation of the benzonitrile core and substituent geometry .

Q. How should researchers handle safety concerns during synthesis, given the compound’s reactive intermediates?

Answer: Reactive intermediates (e.g., cyanide-containing precursors) require:

  • Ventilation : Use fume hoods to mitigate exposure to volatile byproducts .
  • PPE : Gloves and goggles to prevent skin/eye contact with irritants like chloroacetyl chloride (used in analogous syntheses) .
  • Waste disposal : Segregate halogenated waste (e.g., brominated intermediates) as per EPA guidelines .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Use software like AutoDock to predict binding affinity to target proteins (e.g., HIV-1 reverse transcriptase in ). Focus on the diarylpyrimidine-like scaffold for NNRTI activity .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO levels) to optimize substituent effects on electron-withdrawing groups (e.g., cyano) .
  • MD simulations : Assess stability of drug-target complexes under physiological conditions .

Q. What methodologies are suitable for analyzing resistance mutations in target proteins when testing this compound as a therapeutic candidate?

Answer:

  • Virological assays : Test against HIV-1 mutants (e.g., K103N, Y181C) to evaluate resistance profiles .
  • Crystallography : Resolve co-crystal structures (e.g., PDB IDs) to identify steric clashes caused by mutations .
  • Kinetic studies : Measure IC50 shifts using enzymatic assays (e.g., RT inhibition) to quantify resistance .

Q. How can cross-disciplinary approaches improve the development of this compound for pharmacological applications?

Answer:

  • Medicinal chemistry : Iterative SAR studies to balance potency and toxicity .
  • Pharmacokinetics : Assess oral bioavailability using in vivo models (e.g., rat plasma half-life) .
  • Toxicology : Screen for hepatotoxicity via ALT/AST assays in preclinical trials .

Q. What strategies are recommended for scaling up synthesis while maintaining GMP compliance?

Answer:

  • Process optimization : Transition from batch to flow chemistry for reproducible yields .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Documentation : Prepare DMF (Drug Master File) sections for regulatory submissions, including impurity profiles and stability data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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